molecular formula C11H16ClNO2 B13715961 Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride

Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride

Cat. No.: B13715961
M. Wt: 229.70 g/mol
InChI Key: CSWSOOLGAAPBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of phenylacetic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride typically involves the reaction of 2,3-dimethylbenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Amino-2-phenylacetate: This compound is structurally similar but lacks the dimethyl groups on the phenyl ring.

    Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride: This compound has a chlorine atom instead of the dimethyl groups.

Uniqueness

Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Hydrochloride is unique due to the presence of the 2,3-dimethyl groups on the phenyl ring. These groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 2-amino-2-(2,3-dimethylphenyl)acetate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H

InChI Key

CSWSOOLGAAPBKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)OC)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.